molecular formula C28H42N4O6 B190309 Kukoamine A CAS No. 75288-96-9

Kukoamine A

Cat. No. B190309
CAS RN: 75288-96-9
M. Wt: 530.7 g/mol
InChI Key: IOLDDENZPBFBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Kukoamine A is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Kukoamine A inhibits Trypanothione Reductase (TR) as a mixed inhibitor . It shows no significant inhibition of human glutathione reductase . This compound is identified as the highest active ingredient in LC and regulates Glycogen Phosphorylase (PYGM) .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml . This compound also induces autophagy and increases cell viability in an SH-SY5Y cell model of MPP-induced injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It increases the number of dopamine neurons in the substantia nigra and striatum, decreases α-synuclein expression, and improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Temporal Effects in Laboratory Settings

It has been observed that this compound has long-term effects on cellular function, such as increasing cell viability in an SH-SY5Y cell model of MPP-induced injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Metabolic Pathways

It has been found that this compound regulates Glycogen Phosphorylase (PYGM) .

Transport and Distribution

It has been observed that this compound increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively transported and distributed within these cells.

Subcellular Localization

It has been observed that this compound increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively localized within these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kukoamine A can be synthesized through the direct selective acylation of the primary amino functions of spermine with isolable succinimidyl cinnamates, followed by catalytic hydrogenation . This method provides high yields of this compound and its analogs, making it suitable for structure-activity relationship studies.

Industrial Production Methods

The industrial production of this compound involves the extraction of the compound from Lycium chinense using solvent extraction methods. The plant material is typically dried and ground before being subjected to solvent extraction with ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Kukoamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to participate in antioxidant pathways, including electron-transfer, proton-transfer, hydrogen atom transfer, and radical-adduct-formation .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products retain the bioactive properties of this compound and are often studied for their enhanced pharmacological effects .

Comparison with Similar Compounds

Kukoamine A is part of a family of phenolic polyamines, including Kukoamine B, C, and D . Compared to its analogs, this compound consistently demonstrates higher antioxidant and cytoprotective effects in various assays . Kukoamine B, for example, has shown greater potentials in Fe2±chelating and radical-adduct-formation pathways, making it superior in terms of cytoprotection . The unique structural characteristics of this compound contribute to its distinct pharmacological properties, setting it apart from other similar compounds.

Similar Compounds

This compound’s unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound for scientific research and potential therapeutic applications.

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDDENZPBFBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Record name Kukoamine A
Source Wikipedia
URL https://en.wikipedia.org/wiki/Kukoamines
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318256
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75288-96-9
Record name Kukoamine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75288-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kukoamine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kukoamine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030392
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Kukoamine A
Reactant of Route 2
Kukoamine A
Reactant of Route 3
Reactant of Route 3
Kukoamine A
Reactant of Route 4
Kukoamine A
Reactant of Route 5
Kukoamine A
Reactant of Route 6
Kukoamine A

Q & A

ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:

  • Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by this compound has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].
  • Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. This compound's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].
  • Act as a μ-opioid receptor agonist: this compound's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].
  • Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. This compound's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].

ANone: The downstream effects of this compound vary depending on the specific target and cell type involved. Some observed effects include:

  • Reduced oxidative stress: this compound has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].
  • Suppressed inflammation: this compound can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].
  • Inhibition of apoptosis: this compound can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].
  • Modulation of extracellular matrix degradation: this compound has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].

ANone: The molecular formula of this compound is C34H52N4O8, and its molecular weight is 648.8 g/mol.

A: Spectroscopic data, including NMR and mass spectrometry data, for this compound can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize this compound and its metabolites in Lycii Cortex [].

ANone: Studies investigating this compound analogs have provided insights into the structure-activity relationships:

  • Polyamine chain length: The spermine derivative (this compound) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].
  • Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in this compound yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].

ANone: Various cell-based assays have been employed to investigate the effects of this compound, including:

  • Human alveolar basal epithelial cells (HABECs): To study the effects of this compound on Mycoplasma pneumoniae pneumonia [].
  • Rat nucleus pulposus cells (NPCs): To investigate the role of this compound in intervertebral disc degeneration [].
  • Human keratinocyte cell lines (HaCaT): To assess the protective effects of this compound against trans-2-nonenal-induced cell damage [].
  • Human glioblastoma cells: To evaluate the inhibitory effects of this compound on tumor cell growth and migration [].

ANone: Several animal models have been utilized to evaluate the effects of this compound:

  • Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of this compound and related compounds [, , ].
  • Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of this compound in lung injury [].
  • Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of this compound and its analogs [, ].
  • Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of this compound [, ].
  • Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].
  • 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of this compound in Parkinson's disease [, ].
  • Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.